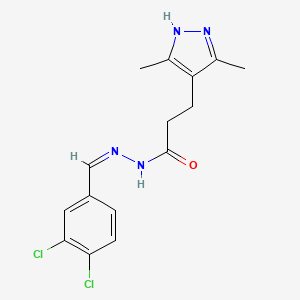![molecular formula C16H14BrNO4 B3904814 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 5987-99-5](/img/structure/B3904814.png)
3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Descripción general
Descripción
3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, commonly known as BML-275, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BML-275 is a potent inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Mecanismo De Acción
BML-275 is a potent inhibitor of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, a key regulator of cellular energy metabolism. 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is activated by an increase in the AMP/ATP ratio, which occurs during conditions of cellular stress such as hypoxia, ischemia, and exercise. Once activated, 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one promotes energy production by increasing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. BML-275 inhibits 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one by binding to the catalytic subunit of the enzyme, preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. In cancer cells, BML-275 induces cell cycle arrest and apoptosis by inhibiting 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and downstream signaling pathways. In diabetic animals, BML-275 improves glucose uptake and insulin sensitivity by activating glucose transporter 4 (GLUT4) and increasing glycogen synthesis. In addition, BML-275 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury through the inhibition of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BML-275 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high potency for 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibition. BML-275 has been extensively studied and has a well-established mechanism of action. However, BML-275 also has limitations for lab experiments. It is a non-specific inhibitor that can inhibit other kinases besides 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, which can lead to off-target effects. In addition, BML-275 has poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of BML-275. One direction is the development of more specific inhibitors of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one that can avoid off-target effects. Another direction is the investigation of the effects of BML-275 in other diseases such as neurodegenerative diseases and metabolic disorders. In addition, the development of more soluble forms of BML-275 can improve its use in in vivo experiments.
Aplicaciones Científicas De Investigación
BML-275 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. The inhibition of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one by BML-275 has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. BML-275 has also been shown to improve glucose uptake and insulin sensitivity in diabetic animals. In addition, BML-275 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Propiedades
IUPAC Name |
3-(2-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNLWUZIQMVZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396775 | |
| Record name | 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5987-99-5 | |
| Record name | 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



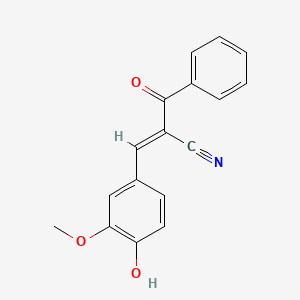
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3904747.png)
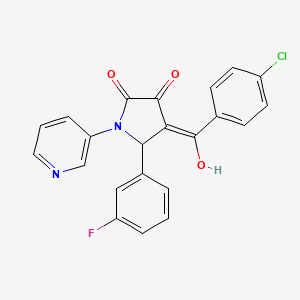
![4-{3-benzoyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B3904763.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904771.png)
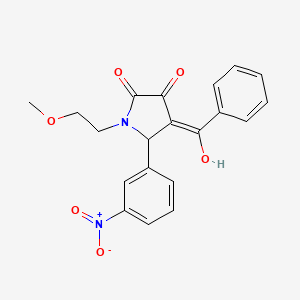
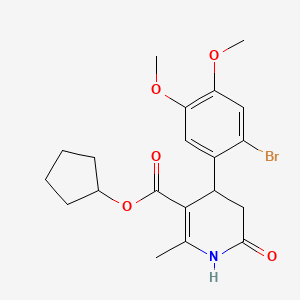
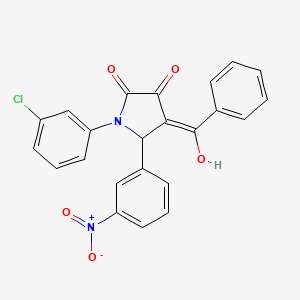
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904793.png)
![N-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3904796.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904801.png)
![3-{5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3904812.png)
